molecular formula C24H22BrN5O5 B3920749 N-({5-[(Z)-(2-{[(4-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-(3,4-dimethylphenyl)ethanediamide

N-({5-[(Z)-(2-{[(4-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B3920749
M. Wt: 540.4 g/mol
InChI Key: GEJPTGZRRIKSBY-WKIKZPBSSA-N
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Description

N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-[[5-[(Z)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN5O5/c1-14-3-6-18(11-15(14)2)29-22(32)21(31)26-12-19-9-10-20(35-19)13-27-30-24(34)23(33)28-17-7-4-16(25)5-8-17/h3-11,13H,12H2,1-2H3,(H,26,31)(H,28,33)(H,29,32)(H,30,34)/b27-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJPTGZRRIKSBY-WKIKZPBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the furan ring and the bromophenyl group. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the furan ring.

    Formation of the hydrazinylidene group: This involves the reaction of hydrazine with an appropriate carbonyl compound.

    Coupling of the dimethylphenyl group: This step involves the reaction of the dimethylphenyl group with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific pathways or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a furan ring.

    N-(4-bromophenyl)-N’-(3,4-dimethylphenyl)urea: Similar structure but with a urea linkage instead of an ethanediamide linkage.

Uniqueness

N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its combination of a furan ring, a bromophenyl group, and a dimethylphenyl group, which may confer specific chemical and biological properties not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[(Z)-(2-{[(4-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-(3,4-dimethylphenyl)ethanediamide
Reactant of Route 2
N-({5-[(Z)-(2-{[(4-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-(3,4-dimethylphenyl)ethanediamide

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